molecular formula C25H24ClFN4O3S B2506364 1-(4-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione hydrochloride CAS No. 1215759-13-9

1-(4-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione hydrochloride

Cat. No. B2506364
CAS RN: 1215759-13-9
M. Wt: 515
InChI Key: ZGIZRJJKVMLKFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the incorporation of a thiazole ring, piperazine, and pyrrolidine moieties. The exact synthetic route would require detailed investigation of relevant literature .


Molecular Structure Analysis

The molecular structure of this compound consists of multiple functional groups, including a thiazole ring, a piperazine carbonyl, and a pyrrolidine-2,5-dione. The arrangement of these groups influences its biological activity and binding interactions with target proteins .


Chemical Reactions Analysis

The compound may undergo various chemical reactions, such as nucleophilic substitutions, amidation, and cyclization. These reactions impact its stability, reactivity, and pharmacological properties .


Physical And Chemical Properties Analysis

  • Natural Occurrence : Thiazole is found in Vitamin B1 (thiamine) .

Scientific Research Applications

Antimicrobial Activity

Thiazoles have been extensively studied for their antimicrobial properties. This compound may exhibit antibacterial, antifungal, or antiviral effects. Researchers could explore its potential as a novel antimicrobial agent, especially against drug-resistant pathogens .

Anti-Inflammatory and Analgesic Properties

The presence of the thiazolidinone ring in this compound suggests possible anti-inflammatory and analgesic activity. Further investigations could elucidate its mechanism of action and potential therapeutic applications .

Antitumor and Cytotoxic Activity

Thiazoles have shown promise as antitumor agents. Researchers could evaluate this compound’s cytotoxic effects on cancer cell lines. For instance, it might be effective against prostate cancer cells .

Kinase Inhibition

Pyrrolidine derivatives are versatile scaffolds in drug discovery. Investigating this compound’s impact on kinases (such as CK1γ and CK1ε) could reveal its potential as a kinase inhibitor .

Biological Activities

Consider exploring the compound’s similarity to known biologically active molecules. For instance, sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), and Abafungin (an antifungal drug) contain thiazole moieties. Understanding structural similarities could guide further research .

Other Applications

Beyond the mentioned fields, researchers might investigate additional applications, such as its role in enzyme inhibition, receptor binding, or metabolic pathways. Exploring its interactions with biological macromolecules could reveal novel therapeutic targets .

properties

IUPAC Name

1-[4-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazine-1-carbonyl]phenyl]pyrrolidine-2,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O3S.ClH/c26-19-5-1-17(2-6-19)21-16-34-22(27-21)15-28-11-13-29(14-12-28)25(33)18-3-7-20(8-4-18)30-23(31)9-10-24(30)32;/h1-8,16H,9-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIZRJJKVMLKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=NC(=CS4)C5=CC=C(C=C5)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione hydrochloride

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